3-Deshydroxysappanol trimethyl ether
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Overview
Description
3-Deshydroxysappanol trimethyl ether is a homoflavonoid compound with the molecular formula C19H22O5 and a molecular weight of 330.4 g/mol. It is characterized by its unique structure, which includes a 3,4-dimethoxyphenyl group and a 7-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Deshydroxysappanol trimethyl ether can be achieved through several methods, including:
Williamson Ether Synthesis: This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride.
Mitsunobu Reaction: This reaction involves the use of a phosphine and an azodicarboxylate to convert alcohols into ethers.
Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate the reaction, making it more efficient and environmentally friendly.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
3-Deshydroxysappanol trimethyl ether undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
3-Deshydroxysappanol trimethyl ether has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-Deshydroxysappanol trimethyl ether involves its interaction with molecular targets and pathways. For example, it may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Sappanol: A related homoflavonoid with similar structural features but lacking the trimethyl ether groups.
Desmethoxysappanol: Another homoflavonoid with a similar core structure but different functional groups.
Uniqueness
3-Deshydroxysappanol trimethyl ether is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethyl ether groups enhance its stability and solubility, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H22O5 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
(3R,4S)-3-[(3,4-dimethoxyphenyl)methyl]-7-methoxy-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C19H22O5/c1-21-14-5-6-15-17(10-14)24-11-13(19(15)20)8-12-4-7-16(22-2)18(9-12)23-3/h4-7,9-10,13,19-20H,8,11H2,1-3H3/t13-,19+/m1/s1 |
InChI Key |
KXFFLWDYUNIJNU-YJYMSZOUSA-N |
SMILES |
COC1=CC2=C(C=C1)C(C(CO2)CC3=CC(=C(C=C3)OC)OC)O |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@H]([C@@H](CO2)CC3=CC(=C(C=C3)OC)OC)O |
Canonical SMILES |
COC1=CC2=C(C=C1)C(C(CO2)CC3=CC(=C(C=C3)OC)OC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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